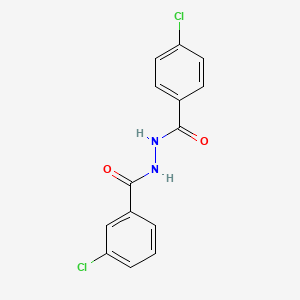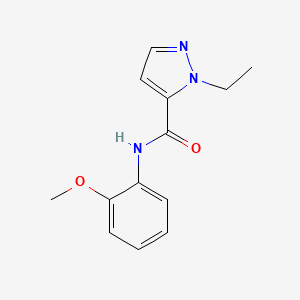![molecular formula C12H11N3O2S B5772920 N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5772920.png)
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide (ATPC) is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of pharmacology and drug development. ATPC belongs to the class of thiophene derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide is not fully understood. However, it has been proposed that N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been shown to have both biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. Moreover, N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. Moreover, N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been extensively studied, and its anti-cancer properties have been well-established. However, there are also some limitations associated with the use of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide in laboratory experiments. For instance, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide. One area of interest is the development of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide derivatives with improved anti-cancer activity and selectivity. Another direction is the investigation of the potential of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Moreover, further studies are needed to elucidate the mechanism of action of N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide and its effects on different cell types and physiological systems.
Métodos De Síntesis
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide can be synthesized using a multi-step reaction process, starting from commercially available starting materials. The synthesis involves the reaction of 4-aminobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent to obtain N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, anti-cancer, and anti-tumor properties. N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-11(15-17)8-3-5-9(6-4-8)14-12(16)10-2-1-7-18-10/h1-7,17H,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQUHJREVOAAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5772837.png)


![N-1,3-benzothiazol-2-yl-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5772870.png)

![N-[2-(hydroxymethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5772883.png)



![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)
![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5772908.png)

![[5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)
![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5772937.png)